N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9
Description
N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 is a deuterated derivative of Lopinavir, a potent HIV protease inhibitor used in antiretroviral therapy. This compound is structurally characterized by the removal of the L-valinyl moiety at the N2 position and the introduction of an acetyl group, with nine deuterium atoms replacing hydrogen at specific sites (denoted by "-d9") . The deuterium substitution enhances metabolic stability and facilitates pharmacokinetic studies by reducing rapid hepatic clearance, a common issue with non-deuterated analogs .
Key properties include:
- Molecular Formula: C30H36N2O4 (non-deuterated base structure) .
- Molecular Weight: 488.62 g/mol (non-deuterated); deuterated forms (e.g., d9) increase molecular weight proportionally .
- Applications: Primarily used as a metabolite reference standard in pharmacological research and as a tool for studying Lopinavir’s metabolic pathways. It is also investigated in COVID-19-related antiviral research .
Properties
Molecular Formula |
C₃₀H₂₇D₉N₂O₄ |
|---|---|
Molecular Weight |
497.67 |
Synonyms |
N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Lopinavir Derivatives
The following table summarizes key structural and functional differences between N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Retention Factor (HPLC) | Primary Use |
|---|---|---|---|---|---|
| This compound | C30H27D9N2O4 | ~497.6 (estimated) | N2-acetyl substitution; 9 deuterium atoms | — | Metabolite studies, antiviral research |
| N2-Des(L-valinyl) N2-Formal Lopinavir-d9 | C29H25D9N2O4 | 483.65 | N2-formyl substitution; 9 deuterium atoms | — | Pharmacokinetic modeling |
| Lopinavir N-Acetylphenoxyacetamide | C32H38N2O5 | ~554.67 | Acetylphenoxyacetamide side chain | 0.69 | Impurity profiling |
| Lopinavir N-Formylphenoxyacetamide | C31H36N2O5 | ~540.63 | Formylphenoxyacetamide side chain | 0.67 | Chromatographic reference |
| Lopinavir Oxazine | C29H34N2O4 | 474.6 | Oxazine ring formation at N2-O5 | 0.77 | Stability testing |
Key Observations:
- Deuterium Substitution: The "-d9" label in this compound distinguishes it from non-deuterated analogs (e.g., Lopinavir Oxazine) by improving metabolic stability and isotopic tracing capabilities .
- Functional Group Variations: Acetyl vs. Oxazine Ring: Lopinavir Oxazine introduces a cyclic structure, which may reduce conformational flexibility compared to linear acetylated derivatives .
Chromatographic and Pharmacokinetic Behavior
- Retention Factors: Lopinavir derivatives with bulkier substituents (e.g., acetylphenoxyacetamide) exhibit higher retention factors in reversed-phase HPLC (0.69) compared to formyl analogs (0.67), suggesting increased hydrophobicity .
- Metabolic Stability : Deuterated compounds like this compound demonstrate prolonged half-lives due to deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
